6-[2-(2-Methoxy-5-methylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a purine imidazole ring, which is a type of heterocyclic aromatic organic compound. The presence of methoxy and methylamino groups suggest that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine imidazole ring is a bicyclic structure, and the methoxy and methylamino groups would add further complexity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Scientific Research Applications
Synthesis Methodologies
Several studies have focused on the synthesis of purine analogs and their derivatives, which are crucial in the development of pharmaceuticals and chemicals with potential therapeutic applications. For example, research by Alves et al. (1994) detailed the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as important precursors of purine analogs. This work highlighted various reaction conditions that lead to the formation of different purine derivatives, indicating the versatility of these compounds in synthetic chemistry (Alves, Proença, & Booth, 1994).
Precursors for Chemical Modifications
Compounds structurally related to "6-[2-(2-Methoxy-5-methylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione" serve as precursors for the synthesis of a wide range of chemical entities. For instance, Nilov et al. (1995) described the synthesis and biological activity of 7,8-polymethylenepurine derivatives, showcasing the condensation processes that yield precursors for antiviral and antihypertensive studies (Nilov et al., 1995).
Exploration of Biological Activities
The exploration of biological activities is a significant application area for compounds related to "this compound." Carvalho et al. (2004) investigated novel 6-enaminopurines synthesized from amino-4-cyanoformimidoyl imidazoles, aiming to discover new compounds with potential biological activities. These studies are fundamental in understanding the biochemical interactions and potential therapeutic benefits of such compounds (Carvalho, Zaki, Alvares, Proença, & Booth, 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-[2-(2-methoxy-5-methylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-12-7-8-16(30-6)15(11-12)22-9-10-26-13(2)14(3)27-17-18(23-20(26)27)24(4)21(29)25(5)19(17)28/h7-8,11,22H,9-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJLEHBEMUDWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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